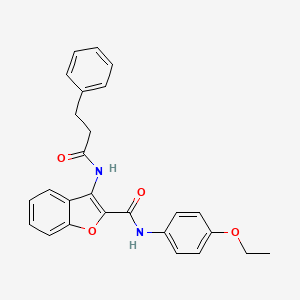
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine, also known as TCS-1102, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TCS-1102 is a piperazine derivative that has been synthesized through a series of chemical reactions, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves the inhibition of various signaling pathways that are involved in cell growth and survival. 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been demonstrated to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, analgesic effects in animal models of neuropathic pain, and inhibition of amyloid-beta aggregation in Alzheimer's disease. 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is its selectivity for specific signaling pathways, which may reduce the risk of off-target effects. Additionally, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to have low toxicity in animal models, which may make it a safer alternative to other compounds that are currently used in cancer treatment and pain management. One limitation of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
Future research on 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine may involve exploring its potential therapeutic applications in other fields of medicine, such as autoimmune disorders and infectious diseases. Additionally, further studies may be needed to investigate the optimal dosing and administration of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine in different experimental settings. Finally, research may also focus on developing new formulations of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine that improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine involves a multi-step process that begins with the reaction of 5-chloro-2-methylphenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to form 1-(5-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine-2,5-dione. This intermediate compound is then treated with sodium borohydride to yield 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In cancer research, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In pain management, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been demonstrated to have analgesic effects in animal models of neuropathic pain. In neurological disorders, 1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine has been investigated for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-15(12)22-7-9-23(10-8-22)27(24,25)16-6-5-14(20)17(21)18(16)26-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDNRBRDZNIAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-(3,4-dichloro-2-methoxybenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)
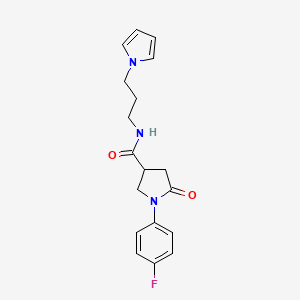
![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
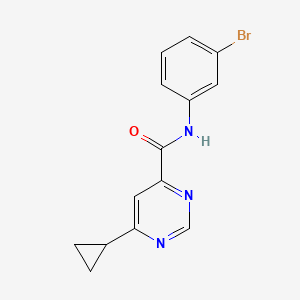
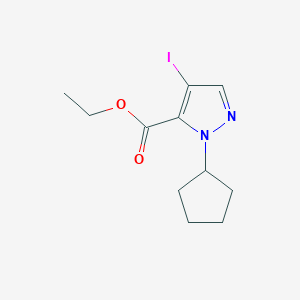

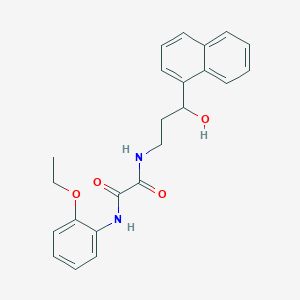
![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)
![2-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2494392.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2494394.png)

